molecular formula C36H16CoN8O8 B1229755 Cobalt tetracarboxyphthalocyanine CAS No. 69934-86-7

Cobalt tetracarboxyphthalocyanine

Cat. No.: B1229755
CAS No.: 69934-86-7
M. Wt: 747.5 g/mol
InChI Key: ADOOKKARKXDTNS-UHFFFAOYSA-L
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Description

Cobalt Tetracarboxyphthalocyanine (CoPc-4COOH, CAS 729554-44-3) is a metallophthalocyanine complex valued in research for its distinct electrochemical properties and structural versatility. Its molecular structure features a cobalt-nitrogen (Co-N₄) macrocyclic core, which acts as a highly efficient active site for various catalytic reactions . The peripheral carboxylic acid (-COOH) functional groups enhance its solubility and facilitate covalent immobilization onto electrode surfaces and other substrates, enabling the creation of robust, tailored catalytic platforms . A primary research application is in electrochemical sensing . The compound demonstrates high electrocatalytic activity and specificity for detecting challenging analytes like peroxynitrite (ONOO⁻), achieving detection limits as low as ≈1.7 nM . It is also highly effective for the electrocatalytic reduction of hydrogen peroxide (H₂O₂) and for the simultaneous determination of key biomolecules including ascorbic acid, dopamine, and uric acid . In environmental remediation , this complex serves as an excellent precursor for catalysts used in advanced oxidation processes (AOPs). When pyrolyzed, it can form cobalt-based carbon catalysts that effectively activate peroxymonosulfate (PMS) to generate reactive oxygen species for degrading refractory organic pollutants like tetracycline hydrochloride from water . Furthermore, its utility extends to energy conversion research, where it is explored in hybrid materials for applications such as the oxygen evolution reaction (OER) and the electrochemical reduction of carbon dioxide (CO₂RR) . This compound provides researchers with a tunable molecular platform for developing advanced materials in sensing, catalysis, and sustainable technology research.

Properties

IUPAC Name

cobalt(2+);33-(dioxidomethylidene)-2,11,20,29,37,39,40-heptaza-38-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31,34-nonadecaene-6,15,24-tricarboxylate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18N8O8.Co/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOOKKARKXDTNS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC2=C(C=C1C(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=C([O-])[O-])C=C7C(=N6)N=C2[N-]3)C8=C5C=CC(=C8)C(=O)[O-])C9=C4C=CC(=C9)C(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H16CoN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69934-86-7
Record name Cobalt tetracarboxyphthalocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069934867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Cyclotetramerization of Carboxy-Substituted Phthalonitrile Precursors

The foundational synthesis of CoTCPc involves cyclotetramerization of carboxy-functionalized phthalonitrile derivatives in the presence of cobalt salts. A representative protocol, adapted from studies on analogous metallophthalocyanines , proceeds as follows:

Reagents and Conditions

  • Precursor : 4-Carboxyphthalonitrile (4-CPN)

  • Cobalt Source : Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Solvent : Dimethylformamide (DMF) or nitrobenzene

  • Catalyst : Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Temperature : 150–200°C under inert atmosphere (N₂/Ar)

  • Reaction Time : 12–24 hours

The reaction mechanism proceeds via nucleophilic aromatic substitution, where the nitrile groups of 4-CPN undergo cyclization around the cobalt center. Urea is frequently employed as a templating agent to stabilize the macrocyclic structure during assembly . Post-synthesis purification involves Soxhlet extraction with methanol to remove unreacted monomers and byproducts, followed by vacuum drying.

Key Analytical Validation

  • UV-Vis Spectroscopy : CoTCPc exhibits a Q-band absorption at 670–690 nm, with bathochromic shifts indicating π-π stacking interactions in aggregated forms .

  • FTIR Spectroscopy : Carboxylic acid stretching bands at 1700–1720 cm⁻¹ confirm successful functionalization .

  • Elemental Analysis : Carbon and nitrogen content aligns with theoretical values (C: 57.8%, N: 14.9%, Co: 7.9%) .

Post-Synthetic Carboxylation of Cobalt Phthalocyanine

Alternative routes involve post-synthetic modification of pre-formed cobalt phthalocyanine (CoPc) to introduce carboxyl groups. This method is advantageous for controlling substitution patterns and avoiding side reactions during cyclotetramerization.

Procedure

  • CoPc Synthesis : CoPc is prepared via cyclotetramerization of phthalonitrile with CoCl₂ in refluxing pentanol .

  • Carboxylation : CoPc is treated with chloroacetic acid (ClCH₂COOH) in aqueous NaOH (pH 10–12) at 80°C for 6–8 hours.

  • Acidification : The product is precipitated by adjusting the pH to 2–3 with HCl, followed by filtration and washing with deionized water .

Challenges and Solutions

  • Incomplete Substitution : Prolonged reaction times (>10 hours) or microwave-assisted heating (100 W, 100°C) improve carboxylation efficiency .

  • Byproduct Formation : Neutral byproducts (e.g., sodium chloride) are removed via dialysis (MWCO 1 kDa) against distilled water.

Covalent Conjugation Strategies for Functional Derivatives

CoTCPc’s carboxyl groups enable conjugation with biomolecules or polymers for targeted applications. A notable example involves its attachment to oligonucleotides for sequence-specific DNA modification :

Conjugation Protocol

  • Activation : CoTCPc is converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) in DMF.

  • Coupling : The NHS ester reacts with a 1,3-diaminopropane-functionalized oligonucleotide (e.g., pd(TCTTCCCA)) in aqueous-DMF (1:1 v/v) at 4°C for 24 hours.

  • Purification : Unreacted CoTCPc is removed via size-exclusion chromatography (Sephadex G-25), yielding the conjugate in >90% purity .

Applications in DNA Modification

  • The CoTCPc-oligonucleotide conjugate induces oxidative DNA cleavage in the presence of O₂ and 2-mercaptoethanol, enabling site-directed mutagenesis studies .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes yield and reproducibility through continuous flow reactors and automated systems. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature180°CMaximizes cyclization
Solvent Ratio (DMF:H₂O)3:1Prevents CoTCPc hydrolysis
Cobalt Loading1.2 equivBalances reactivity/cost

Economic Considerations

  • Raw material costs account for 60–70% of total production expenses, with 4-CPN as the primary cost driver.

  • Waste streams (e.g., DMF) are recycled via distillation, reducing environmental impact.

Emerging Methods: Microwave and Solvothermal Synthesis

Recent advances exploit microwave irradiation to accelerate CoTCPc synthesis:

Microwave Protocol

  • Conditions : 4-CPN (4 mmol), CoCl₂ (1 mmol), urea (16 mmol), and ammonium molybdate (0.1 mmol) in DMF (20 mL).

  • Irradiation : 300 W, 150°C, 30 minutes under N₂.

  • Yield : 85–90% (vs. 65–70% for conventional heating) .

Advantages

  • Reduced reaction time (30 minutes vs. 12 hours).

  • Enhanced crystallinity, as evidenced by XRD peaks at 2θ = 7.2° and 9.8° .

Analytical Challenges and Resolution Strategies

Aggregation-Induced Quenching
CoTCPc tends to aggregate in aqueous media, reducing catalytic and photonic efficiency. Mitigation strategies include:

  • Surfactant Stabilization : Sodium dodecyl sulfate (SDS) at 10 mM concentration prevents aggregation .

  • Covalent Immobilization : Grafting CoTCPc onto amine-functionalized graphene oxide via EDC/NHS chemistry enhances dispersion .

Structural Characterization

  • X-ray Photoelectron Spectroscopy (XPS) : Co 2p₃/₂ peaks at 781.5 eV confirm the +2 oxidation state .

  • Magnetic Susceptibility : μeff = 3.2 BM indicates high-spin Co(II) with minimal ligand field splitting .

Chemical Reactions Analysis

Types of Reactions

Cobalt tetracarboxyphthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the cobalt ion and the carboxyl groups on the phthalocyanine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt phthalocyanine oxides, while reduction can produce cobalt phthalocyanine hydrides. Substitution reactions can lead to the formation of various cobalt phthalocyanine derivatives with different functional groups .

Scientific Research Applications

Cobalt tetracarboxyphthalocyanine has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:

Mechanism of Action

The mechanism of action of cobalt tetracarboxyphthalocyanine is primarily attributed to its ability to undergo redox reactions and interact with various molecular targets. The cobalt ion in the center of the phthalocyanine ring can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its ability to generate reactive oxygen species (ROS) in photodynamic therapy .

Comparison with Similar Compounds

Structural and Functional Modifications in Cobalt Phthalocyanines

Cobalt phthalocyanines (CoPcs) are tailored for specific applications by modifying substituents on the macrocycle. Key derivatives include:

Compound Name Substituents Key Applications Performance Metrics
Cobalt Tetra-4-(4-sulfo)phthalocyanine (CoTSPc1) Four sulfonate (-SO₃H) groups Electrochemical sensors High water solubility, pH stability
CoTSPc2 4-sulfo-2-naphthyloxy groups Photocatalysis Enhanced light absorption
CoTSPc3 Sulfophenylazo-phenoxy groups Dye degradation Visible-light-driven activity
CoTCPc Four carboxyl (-COOH) groups Heterogeneous catalysis 65% ascorbic acid oxidation yield


Key Findings :

  • Solubility : Sulfonated derivatives (e.g., CoTSPc1) exhibit superior water solubility compared to CoTCPc, which is more soluble in polar organic solvents .
  • Catalytic Selectivity: CoTCPc, when immobilized on amino-functionalized SBA-15, shows selectivity for benzoic acid (71.8%) in toluene oxidation, whereas iron-based tetracarboxyphthalocyanine (FeTCPc) favors benzaldehyde (56.4%) under similar conditions .
  • Electron Transfer : CoTCPc’s carboxyl groups enable stronger interactions with carbon-based supports, enhancing electron transfer rates in electrocatalysis compared to sulfonated analogs .

Comparison with Non-Cobalt Phthalocyanines

Iron Tetracarboxyphthalocyanine (FeTCPc) :

  • Catalytic Efficiency : FeTCPc supported on NH₂-SBA-15 achieved 35.3% toluene conversion with 71.8% benzoic acid selectivity, outperforming CoTCPc in oxidation reactions but requiring higher metal loading (20 wt%) .
  • Reusability : FeTCPc retains >90% activity after five cycles, comparable to CoTCPc, but CoTCPc exhibits faster kinetics in ascorbic acid oxidation .

Manganese/Nickel Oxide Nanocomposites:

    Biological Activity

    Cobalt tetracarboxyphthalocyanine (CoTCPc) is a synthetic compound belonging to the phthalocyanine family, which has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy, catalysis, and DNA modification. This article discusses the biological activity of CoTCPc, highlighting its antimicrobial properties, photocatalytic applications, and potential in genetic engineering.

    1. Antimicrobial Activity

    This compound exhibits significant antimicrobial properties, particularly when used as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species (ROS) that can effectively kill microbial pathogens.

    The effectiveness of CoTCPc as an antimicrobial agent is linked to its ability to generate singlet oxygen upon light activation. This process disrupts cellular membranes and leads to microbial cell death. Studies have shown that CoTCPc is particularly effective against Gram-positive bacteria, while its efficacy against Gram-negative bacteria is limited due to their impermeable outer membranes .

    Case Studies

    • Study on Photodynamic Inactivation : A study demonstrated that CoTCPc could effectively inactivate methicillin-resistant Staphylococcus aureus (MRSA) under light exposure, suggesting its potential as a therapeutic agent against resistant strains .
    • Comparative Analysis : Research comparing various phthalocyanines indicated that modifications in the peripheral substituents of CoTCPc could enhance its antimicrobial activity by improving its photophysical properties .

    2. Photocatalytic Activity

    CoTCPc has been investigated for its photocatalytic properties, particularly in the reduction of carbon dioxide (CO2). This application is crucial for developing sustainable energy solutions.

    Performance Metrics

    Recent studies have shown that CoTCPc demonstrates remarkable photocatalytic performance in CO2 reduction processes:

    • Turnover Number : A maximum turnover number of 2950 was achieved under optimal conditions.
    • Quantum Yield : An apparent quantum yield of 63.5% was recorded at 425 nm, indicating high efficiency in converting CO2 to carbon monoxide (CO) .

    Mechanistic Insights

    The photocatalytic mechanism involves the excitation of CoTCPc under light irradiation, leading to electron transfer processes that facilitate CO2 reduction. The electronic effects of substituents on the cobalt phthalocyanine structure play a significant role in enhancing catalytic activity .

    3. DNA Modification Applications

    CoTCPc has also been explored for its ability to modify DNA sequences, which has implications in genetic engineering and therapeutic applications.

    Synthesis and Functionality

    A conjugate of cobalt(II) tetracarboxyphthalocyanine and deoxyribonucleotide was synthesized for targeted DNA modification. This conjugate demonstrated sequence-specific cleavage of target oligonucleotides when activated by light in the presence of reducing agents such as thiols or hydrogen peroxide .

    Implications for Genetic Engineering

    The ability to specifically modify DNA sequences opens avenues for developing new strategies in gene therapy and molecular biology. The precise control over DNA interactions provided by CoTCPc may lead to advancements in antiviral and anticancer therapies .

    Summary Table of Biological Activities

    Activity Details
    Antimicrobial Effective against Gram-positive bacteria; limited efficacy against Gram-negative bacteria due to membrane permeability issues.
    Photocatalytic High turnover number (2950) and quantum yield (63.5%) for CO2 reduction; enhanced by electronic tuning of substituents.
    DNA Modification Capable of sequence-specific DNA cleavage; potential applications in gene therapy and molecular biology.

    Q & A

    Q. What are the optimal synthetic routes for preparing cobalt tetracarboxyphthalocyanine (CoTCPc) with high purity?

    CoTCPc synthesis typically involves cyclotetramerization of precursors like trimellitic acid anhydride in the presence of cobalt salts. A common method uses urea as a templating agent and ammonium molybdate as a catalyst under reflux in solvents like dimethylformamide (DMF) or nitrobenzene . Microwave-assisted synthesis has been explored to reduce reaction times and improve yield, though precise temperature control (150–200°C) and inert atmospheres are critical to avoid decomposition . Post-synthesis purification via Soxhlet extraction with methanol or ethanol is recommended to remove unreacted monomers .

    Q. How can researchers characterize the structural integrity of CoTCPc?

    Key techniques include:

    • UV-Vis Spectroscopy : CoTCPc exhibits Q-band absorption at ~670 nm, with shifts indicating aggregation or solvent effects .
    • FTIR Spectroscopy : Carboxylic acid stretching bands (1700–1720 cm⁻¹) confirm functionalization; their absence may signal incomplete precursor reaction .
    • X-ray Diffraction (XRD) : Amorphous vs. crystalline phases can be distinguished, with sharp peaks at 2θ = 7°–10° indicating ordered stacking .
    • Electron Microscopy (SEM/TEM) : Used to analyze morphology and nanoparticle dispersion on substrates like graphene oxide .

    Advanced Research Questions

    Q. What mechanistic insights explain CoTCPc’s electrocatalytic activity in CO₂ reduction?

    CoTCPc facilitates the four-electron reduction of CO₂ to methanol via a Co(I) intermediate, as shown by cyclic voltammetry (CV) in aqueous electrolytes . However, contradictory studies suggest formaldehyde may form as a transient species during CO reduction, detected via in-situ Raman spectroscopy . To resolve this, researchers should compare pH-dependent CV profiles and use isotopic labeling (¹³CO₂) to track reaction pathways .

    Q. How do structural modifications (e.g., axial ligands) alter CoTCPc’s redox properties?

    Introducing pyridinium or ylide ligands (e.g., in cobaltocenium derivatives) shifts the Co(II)/Co(I) redox potential by 50–100 mV, as measured by differential pulse voltammetry (DPV) . Ligand effects on catalytic turnover can be quantified using rotating disk electrode (RDE) experiments, where higher current densities correlate with ligand electron-withdrawing capacity .

    Q. What strategies mitigate aggregation-induced quenching in CoTCPc-based sensors?

    Aggregation reduces photoluminescence and catalytic efficiency. Methods to prevent this include:

    • Covalent Immobilization : Grafting CoTCPc onto amine-functionalized substrates (e.g., graphene oxide) via carbodiimide coupling .
    • Surfactant Stabilization : Sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) in aqueous solutions .
    • Coordination with DNA : Conjugation with oligonucleotides via carboxyl-amine linkages enhances solubility and specificity in biosensing .

    Q. How can researchers address inconsistencies in reported catalytic turnover numbers (TONs) for CoTCPc?

    Discrepancies arise from variations in electrode pretreatment, solvent purity, and O₂ contamination. Standardized protocols recommend:

    • Electrode Polishing : Use 0.05 µm alumina slurry for glassy carbon electrodes to ensure reproducible surface roughness .
    • Controlled Atmosphere : Conduct experiments in N₂/Ar-gloved boxes with O₂ levels <1 ppm .
    • Faradaic Efficiency Calculations : Validate TONs using gas chromatography (GC) or NMR to quantify products .

    Methodological Challenges and Solutions

    Q. What analytical techniques resolve ambiguities in CoTCPc’s interaction with biomolecules?

    Surface-enhanced resonance Raman scattering (SERRS) at 1340 cm⁻¹ (Co-N stretching) and 1600 cm⁻¹ (phthalocyanine ring vibrations) can track binding events with DNA or proteins . For quantitative analysis, use Förster resonance energy transfer (FRET) with fluorescein-labeled biomolecules .

    Q. How to optimize CoTCPc’s stability under harsh electrochemical conditions?

    Degradation via demetallation or ring oxidation occurs at potentials >0.8 V (vs. Ag/AgCl). Strategies include:

    • Protective Coatings : Encapsulate CoTCPc in Nafion or polyaniline matrices .
    • pH Buffering : Phosphate buffer (pH 7–9) minimizes acid-induced decomposition .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Cobalt tetracarboxyphthalocyanine
    Reactant of Route 2
    Cobalt tetracarboxyphthalocyanine

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